molecular formula C19H25N3O B5501408 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride

Katalognummer B5501408
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: GJYGKVWLYCYMFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride, also known as JNJ-7925476, is a novel and selective antagonist of the orexin 1 receptor. Orexin 1 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays an important role in regulating sleep-wake cycles, feeding behavior, and energy metabolism. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride is a selective antagonist of the orexin 1 receptor, which is expressed in the central nervous system. Orexin 1 receptor is involved in the regulation of sleep-wake cycles, feeding behavior, and energy metabolism. This compound binds to the orexin 1 receptor and blocks the binding of orexin A, which is the endogenous ligand for the receptor. This leads to a decrease in the activity of orexin neurons and a reduction in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to improve sleep latency and increase total sleep time in animal models of insomnia. In addition, this compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. These effects are thought to be mediated by the blockade of orexin 1 receptor and the subsequent reduction in the release of neurotransmitters such as dopamine.

Vorteile Und Einschränkungen Für Laborexperimente

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has several advantages and limitations for lab experiments. One advantage is its high selectivity for the orexin 1 receptor, which allows for more specific targeting of this receptor compared to non-selective antagonists. Another advantage is its high potency, which allows for lower doses to be used in experiments. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in some experiments. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.

Zukünftige Richtungen

There are several future directions for the study of 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride. One direction is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is the development of more potent and selective orexin 1 receptor antagonists. In addition, the mechanisms underlying the effects of this compound on sleep, feeding behavior, and addiction need to be further elucidated. Finally, the safety and efficacy of this compound in humans need to be evaluated in clinical trials.

Synthesemethoden

The synthesis of 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride involves a multi-step process starting from commercially available starting materials. The key intermediate in the synthesis is 3-ethyl-2-indolecarboxylic acid, which is converted into the corresponding amide using thionyl chloride and N,N-dimethylformamide. The amide is then cyclized using triphosgene and N-methylmorpholine to give the spirocyclic intermediate. The final step involves the reaction of the intermediate with hydrochloric acid to obtain this compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve sleep latency and increase total sleep time in animal models of insomnia. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, this compound has been investigated for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia.

Eigenschaften

IUPAC Name

2,7-diazaspiro[4.5]decan-7-yl-(3-ethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-2-14-15-6-3-4-7-16(15)21-17(14)18(23)22-11-5-8-19(13-22)9-10-20-12-19/h3-4,6-7,20-21H,2,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYGKVWLYCYMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C(=O)N3CCCC4(C3)CCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.